molecular formula C17H19N5O4S B11023481 methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate

Cat. No.: B11023481
M. Wt: 389.4 g/mol
InChI Key: KJHUYCNAQFREJD-NTUHNPAUSA-N
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Description

Methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazinan ring, a thiazol ring, and a methoxybenzyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate typically involves multi-step organic reactions. One common method starts with the preparation of the triazinan ring, followed by the introduction of the methoxybenzyl group. The thiazol ring is then synthesized and attached to the triazinan structure. The final step involves the esterification of the ethanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different carboxylic acids or ketones, while substitution reactions could produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures and for developing new synthetic methodologies.

Biology

In biological research, methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved can vary based on the specific application, whether it be in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-[3-(5-acetyl-2-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
  • Ethyl (2E)-[3-(5-acetyl-2-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate
  • Ethyl {3-[(2,4-dimethylphenylcarbamoyl)Me]-4-oxothiazolidin-2-ylidene}acetate

Uniqueness

Methyl (2E)-[2-{[5-(2-methoxybenzyl)-1,3,5-triazinan-2-ylidene]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C17H19N5O4S

Molecular Weight

389.4 g/mol

IUPAC Name

methyl (2E)-2-[(2E)-2-[[3-[(2-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]imino]-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C17H19N5O4S/c1-25-12-6-4-3-5-11(12)8-22-9-18-16(19-10-22)21-17-20-15(24)13(27-17)7-14(23)26-2/h3-7H,8-10H2,1-2H3,(H2,18,19,20,21,24)/b13-7+

InChI Key

KJHUYCNAQFREJD-NTUHNPAUSA-N

Isomeric SMILES

COC1=CC=CC=C1CN2CNC(=NC2)/N=C/3\NC(=O)/C(=C\C(=O)OC)/S3

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=NC2)N=C3NC(=O)C(=CC(=O)OC)S3

Origin of Product

United States

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